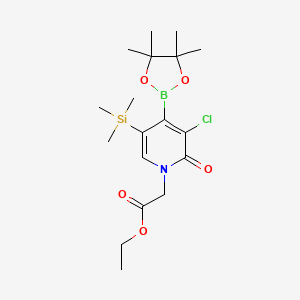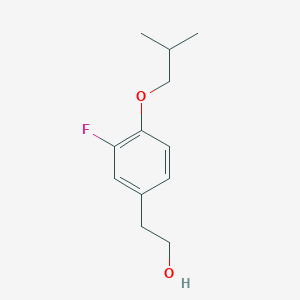
(E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-enoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the pent-2-enoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
化学反応の分析
Types of Reactions
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
科学的研究の応用
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid has several scientific research applications:
作用機序
The mechanism of action of (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups in organic synthesis.
tert-Butyldimethylsilane: A related compound used in various chemical reactions.
tert-Butyl carbamate: Another compound with a tert-butyl group used in organic synthesis.
Uniqueness
(E)-5-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is unique due to its combination of a TBDMS protecting group and a pent-2-enoic acid backbone. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the protected hydroxyl group sets it apart from other similar compounds .
特性
分子式 |
C11H22O3Si |
|---|---|
分子量 |
230.38 g/mol |
IUPAC名 |
(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoic acid |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6,8H,7,9H2,1-5H3,(H,12,13)/b8-6+ |
InChIキー |
DNUWITODPGFPGL-SOFGYWHQSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OCC/C=C/C(=O)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)


![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)




![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)


